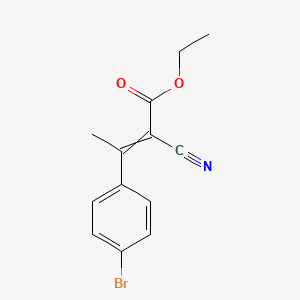
ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate
Descripción general
Descripción
ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This specific compound features a bromophenyl group, a cyano group, and an ethyl ester group, making it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate typically involves the following steps:
Nitrile Formation: The addition of a cyano group to the butenoic acid.
Esterification: The formation of the ethyl ester group.
A common synthetic route involves the use of bromobenzene, which undergoes a series of reactions including nitrile formation and esterification under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the cyano group can act as a nucleophile in various reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[4-Chlorophenyl]-2-cyano-but-2-enoic acid ethyl ester
- 3-[4-Fluorophenyl]-2-cyano-but-2-enoic acid ethyl ester
- 3-[4-Methylphenyl]-2-cyano-but-2-enoic acid ethyl ester
Uniqueness
The presence of the bromine atom in ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate imparts unique reactivity and properties compared to its analogs. Bromine is a larger and more electronegative atom than chlorine or fluorine, which can influence the compound’s chemical behavior and interactions.
Propiedades
Fórmula molecular |
C13H12BrNO2 |
|---|---|
Peso molecular |
294.14 g/mol |
Nombre IUPAC |
ethyl 3-(4-bromophenyl)-2-cyanobut-2-enoate |
InChI |
InChI=1S/C13H12BrNO2/c1-3-17-13(16)12(8-15)9(2)10-4-6-11(14)7-5-10/h4-7H,3H2,1-2H3 |
Clave InChI |
ASDNBQXYDPUCHU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C)C1=CC=C(C=C1)Br)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













